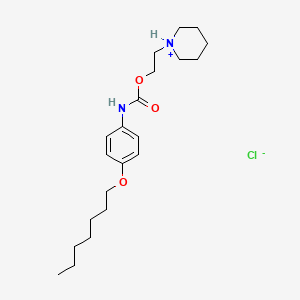![molecular formula C12H19BrN2O B14646872 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol CAS No. 54267-19-5](/img/structure/B14646872.png)
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol is an organic compound with a complex structure that includes a bromine atom, two dimethylamino groups, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol typically involves multiple steps, starting with the bromination of a suitable precursor, followed by the introduction of dimethylamino groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the bromination step might use bromine or a bromine-containing reagent in the presence of a catalyst like iron or aluminum chloride. The subsequent introduction of dimethylamino groups can be achieved using dimethylamine in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring consistent quality control. This might include continuous flow reactors for better control over reaction parameters and the use of automated systems for monitoring and adjusting reaction conditions in real-time .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions might be performed in acidic or basic media, while substitution reactions often require polar aprotic solvents like dimethyl sulfoxide or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could produce a variety of substituted phenols .
Aplicaciones Científicas De Investigación
4-Bromo-2,6-bis[(dimethylamino)methyl]phenol has several applications in scientific research:
Biology: The compound might be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4-Bromo-2,6-bis[(dimethylamino)methyl]phenol exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The pathways involved could include signal transduction pathways or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Similar in structure but with tert-butyl groups instead of bromine.
4-Bromo-2,6-di-tert-butylphenol: Similar but with tert-butyl groups instead of dimethylamino groups.
Propiedades
Número CAS |
54267-19-5 |
|---|---|
Fórmula molecular |
C12H19BrN2O |
Peso molecular |
287.20 g/mol |
Nombre IUPAC |
4-bromo-2,6-bis[(dimethylamino)methyl]phenol |
InChI |
InChI=1S/C12H19BrN2O/c1-14(2)7-9-5-11(13)6-10(12(9)16)8-15(3)4/h5-6,16H,7-8H2,1-4H3 |
Clave InChI |
OMKNTCVGTRGJLB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=CC(=C1O)CN(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


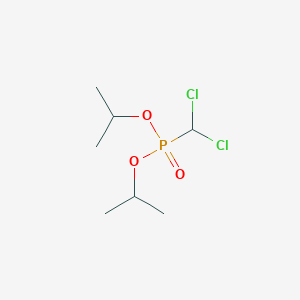
![N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14646804.png)
![4-[(4-tert-Butylphenyl)sulfanyl]aniline](/img/structure/B14646812.png)
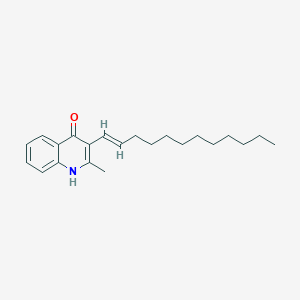
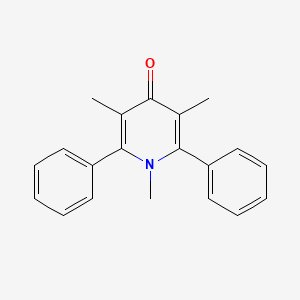
![(1S)-2-(Diphenylmethylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B14646843.png)

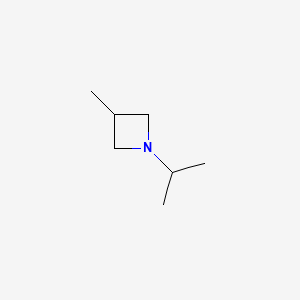
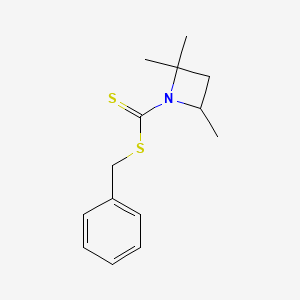
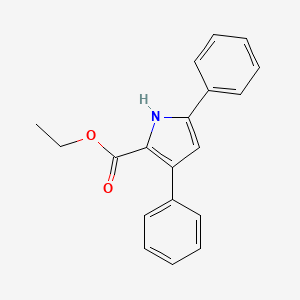
![2-[(Trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14646859.png)


